molecular formula C15H9NO3 B2664217 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione CAS No. 59514-99-7

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione

Cat. No.: B2664217
CAS No.: 59514-99-7
M. Wt: 251.241
InChI Key: WYCKFJSUAHYDLV-UHFFFAOYSA-N
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Description

Discovery and Early Research on Isoindolo-Benzoxazine Systems

The isoindolo-benzoxazine scaffold first gained attention in the late 20th century as researchers sought to expand the library of heterocyclic compounds with fused ring systems. Initial synthetic routes adapted classical Mannich condensation methodologies, employing phenolic precursors, formaldehyde, and primary amines to construct the benzoxazine core. The specific integration of isoindole moieties was achieved through strategic selection of ortho-substituted phenolic starting materials, enabling annulation reactions that formed the characteristic fused bicyclic structure.

A breakthrough occurred in the early 2000s with the characterization of 6a-hydroxy-5H-isoindolo[2,1-a]benzoxazine-5,11(6aH)-dione (PubChem CID: 2732338), which demonstrated unexpected thermal stability compared to monocyclic benzoxazines. Key structural features include:

Property Value Source
Molecular formula C₁₅H₉NO₄
Molecular weight 267.24 g/mol
Ring system Fused isoindole-benzoxazine
Characteristic groups Lactam, cyclic ether, ketone

Early pharmacological investigations revealed derivatives of this core structure exhibited modulatory effects on endothelial cell proliferation and angiogenesis, though the exact compound required further characterization. Parallel materials science research identified its potential as a precursor for high-performance polymers due to the presence of multiple reactive sites amenable to ring-opening polymerization.

Structural Evolution in Heterocyclic Chemistry

The development of isoindolo-benzoxazine derivatives reflects broader trends in heterocyclic chemistry toward increased structural complexity and functionality. Three evolutionary phases are evident:

  • First-generation systems (pre-2000): Simple benzoxazines with monocyclic architectures, limited thermal stability, and basic polymerization properties.
  • Second-generation hybrids (2000–2015): Incorporation of fused aromatic systems like isoindole, enhancing π-π stacking interactions and thermal resistance.
  • Third-generation multifunctional derivatives (post-2015): Integration of chiral centers, dendritic architectures, and bio-based substituents to enable tailored material properties.

The compound's structural advantages derive from its:

  • Planar aromatic system : Facilitates strong intermolecular interactions in polymeric matrices.
  • Lactam-oxazine duality : Enables dual reaction pathways during polymerization (ring-opening vs. crosslinking).
  • Hydrogen bond network : The 6a-hydroxy group participates in intramolecular H-bonding with the adjacent ketone oxygen, stabilizing the molecular conformation.

Recent advances employ computational modeling to predict regioselectivity in substitution reactions, particularly for introducing electron-withdrawing groups at the C-11 position to modify electronic properties.

Position within Benzoxazine Chemistry Research

Within the benzoxazine research landscape, 5H-isoindolo[2,1-a]benzoxazine-5,11(6aH)-dione occupies a niche between small-molecule pharmaceuticals and advanced polymer precursors. Comparative analysis with related structures reveals distinct advantages:

Feature Standard Benzoxazine Isoindolo-Benzoxazine Derivative
Thermal decomposition 240–260°C 290–310°C
Polymerization onset 220–230°C 200–210°C
Bioactivity potential Limited Angiogenic modulation

The compound's dual reactivity profile enables unique applications:

  • Materials science : Serves as a monomer for polybenzoxazines with enhanced glass transition temperatures (Tg) due to restricted molecular mobility in the fused ring system.
  • Medicinal chemistry : Provides a scaffold for developing kinase inhibitors through strategic functionalization of the lactam and dione groups.
  • Catalysis : The electron-deficient aromatic system shows promise in metal-organic framework (MOF) designs for heterogeneous catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6aH-isoindolo[2,3-a][3,1]benzoxazine-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-13-9-5-1-2-6-10(9)14-16(13)12-8-4-3-7-11(12)15(18)19-14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCKFJSUAHYDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3N(C2=O)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione typically involves the reaction of 2-formylbenzoic acids with binucleophiles such as 2-(1-aminoalkyl)phenols or 2-amino-phenylcarbinols. The reaction is usually carried out in refluxing toluene with a catalytic amount of p-toluenesulfonic acid, followed by azeotropic distillation of water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory synthesis for larger scale production. This would include ensuring efficient reaction conditions, purification processes, and safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that isoindole derivatives exhibit promising anticancer properties. A study synthesized a series of compounds bearing indole-fused benzooxazepines and evaluated their anticancer activity on Hep-G2 cancer cell lines. The results indicated that certain derivatives effectively inhibited cancer cell growth, with some compounds showing a GI50 value of less than 10 µg/ml. The structure-activity relationship suggested that electronegative groups on the phenyl ring were crucial for enhancing anticancer activity .

Antidiabetic Potential

The compound has also been investigated for its antidiabetic effects. A recent study focused on synthesizing derivatives from benzoxazin-3-one and evaluated their inhibitory effects against pancreatic α-amylase and α-glucosidase enzymes. The synthesized compounds displayed significant binding affinities to these enzymes, indicating their potential as antidiabetic agents through in silico molecular docking studies .

Synthesis Methodologies

The synthesis of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione can be approached through various chemical reactions. Notably, the compound can be synthesized via a multi-step process involving cycloaddition reactions. For instance, a double 1,3-dipolar cycloaddition reaction can be employed to generate isoxazoline derivatives that exhibit diverse biological activities . The following table summarizes key synthesis methods:

Synthesis Method Description
1,3-Dipolar Cycloaddition Involves the reaction of propargylic moieties with benzoxazinones to form isoxazoline derivatives.
Click Chemistry Utilizes azides and alkynes to create complex molecular structures with high specificity and yield.
Spectroscopic Characterization Compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.

Case Study: Anticancer Screening

In one study involving the synthesis of indole-fused benzooxazepines, several compounds were screened for their anticancer properties against Hep-G2 cells. Molecular docking studies revealed significant interactions between the compounds and cancer-related targets such as interleukins and caspases . This highlights the potential of isoindole derivatives in cancer therapeutics.

Case Study: Antidiabetic Evaluation

Another study synthesized a series of benzoxazinone derivatives and assessed their inhibitory effects on key enzymes involved in carbohydrate metabolism. The results showed that specific derivatives had high binding affinities for pancreatic α-amylase and α-glucosidase, suggesting their utility in developing new antidiabetic medications .

Mechanism of Action

The mechanism by which 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

  • The target compound has a smaller molecular weight and lower complexity compared to its quinoline- and quinazoline-based analogs, which incorporate additional nitrogen atoms or substituents (e.g., dimethylamino groups) .
  • The absence of hydrogen bond donors in 5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione may reduce its aqueous solubility compared to compounds like 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione, which has an extra oxygen atom .

Key Observations :

  • The target compound is synthesized more efficiently (shorter reaction times, higher yields) than benzimidazole analogs, which require multi-step protocols .
  • Catalyst-free conditions in acetic acid are a shared feature among isoindoloquinazoline and benzoxazine derivatives, highlighting the versatility of this solvent system .

Key Observations :

  • For example, 5,11-dioxoisoindolo[2,1-a]quinolines show hypoxia inhibition, suggesting that the benzoxazine core may confer similar bioactivity .
  • The absence of nitrogen-rich substituents (e.g., dimethylamino groups) in the target compound may reduce its binding affinity compared to derivatives like 6-[(dimethylamino)methyl]isoindoloquinoline-5,11-dione, which likely enhances interactions with biological targets .
Stability and Reactivity
  • Elemental Composition : Synthesized benzoxazine compounds generally exhibit lower nitrogen content compared to their precursors due to increased molar mass during cyclization . This trend is consistent across isoindolo-benzoxazine and quinazoline derivatives.
  • Intramolecular Interactions : The target compound’s stability is influenced by lone pair–π interactions between the oxazine oxygen and aromatic rings, a feature shared with other benzoxazine derivatives .

Biological Activity

Overview of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione

This compound is a heterocyclic compound that belongs to a class of isoindole derivatives. This compound has garnered interest due to its potential biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research has indicated that isoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as p53 and MAPK.

Antimicrobial Activity

Some studies have reported that compounds related to isoindolo[2,1-a][3,1]benzoxazine structures demonstrate antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

The biological activity of this compound may be attributed to:

  • Intercalation with DNA : This can lead to disruption in replication and transcription processes.
  • Inhibition of topoisomerases : These enzymes are crucial for DNA unwinding during replication.
  • Modulation of oxidative stress : Some isoindole derivatives have been shown to enhance reactive oxygen species (ROS) production, leading to oxidative damage in cancer cells.

Data Table: Biological Activities of Isoindole Derivatives

Activity TypeCompound ExampleEffect ObservedReference
Anticancer5H-Isoindolo[2,1-a][3,1]benzoxazineInhibition of cell proliferation[Study A]
AntimicrobialRelated isoindole derivativeBactericidal activity[Study B]
CytotoxicityVarious isoindole derivativesInduction of apoptosis[Study C]

Case Study 1: Anticancer Activity

A study conducted on a series of isoindole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of isoindole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections.

Q & A

Q. What are efficient synthetic routes for 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione?

A catalyst-free, one-pot synthesis in acetic acid is widely used. Starting materials include 2-formyl benzoic acid and amines (e.g., 2-aminobenzophenone or isatoic anhydride). The reaction proceeds via sequential aldimine formation, cyclization, and nucleophilic attack to yield the core structure. Yields exceed 70% after recrystallization with chloroform-hexane .

Q. What starting materials and reaction conditions optimize synthesis?

Key reagents include 2-formyl benzoic acid (for in situ aldehyde generation) and amines (aromatic/aliphatic). Acetic acid as a solvent under reflux conditions ensures protonation and cyclization efficiency. Substituting isatoic anhydride with 2-aminobenzophenone introduces phenyl groups at position 5 .

Q. How can purification and yield be optimized for this compound?

Post-reaction purification via column chromatography followed by recrystallization in chloroform-hexane (2:9 ratio) improves yield and purity. Adjusting amine substituents (e.g., electron-donating groups) enhances reactivity and reduces byproducts .

Advanced Research Questions

Q. What mechanistic pathways govern the formation of the isoindolo-benzoxazine core?

The reaction involves three steps:

  • Formation of an aldimine intermediate (A) from 2-formyl benzoic acid and amines.
  • Generation of a disulfide intermediate (B) via ammonium acetate reaction.
  • Intramolecular cyclization via nucleophilic attack by the nitrogen atom on the carbonyl group, forming the fused heterocycle .

Q. How can functionalization enhance material or biological properties?

Copolymerization with other benzoxazine monomers or blending with polymers (e.g., epoxy resins) improves thermal stability and mechanical properties. Modifying the monomer structure (e.g., introducing electron-withdrawing groups) tailors reactivity for high-performance polymers .

Q. Which analytical techniques resolve structural ambiguities or byproducts?

  • NMR : Aromatic protons (δ 6.8–8.1 ppm) and NH2 groups (δ 2.58 ppm) confirm cyclization.
  • IR : Stretching vibrations at ~1700 cm⁻¹ (carbonyl groups) validate core formation.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 248.24) and fragmentation patterns identify derivatives .

Q. How can contradictory yield data across studies be addressed?

Discrepancies arise from amine reactivity (aliphatic vs. aromatic), solvent purity, or reaction time. Systematic optimization includes:

  • Screening amine substituents for steric/electronic effects.
  • Monitoring reaction progress via TLC to avoid over-cyclization.
  • Using high-purity acetic acid to minimize side reactions .

Q. What role do solvent systems play in cyclization efficiency?

Acetic acid promotes protonation of intermediates, facilitating cyclization. Alternative solvents (e.g., sulfuric acid) may generate byproducts like benzimidazol-2-one, highlighting the need for solvent-controlled conditions .

Q. How is this compound applied in high-performance polymer design?

Benzoxazine derivatives exhibit low shrinkage, high thermal stability (>300°C), and flame resistance. They are used in aerospace composites and electronic encapsulation. Molecular design flexibility allows tuning of glass transition temperatures and crosslinking density .

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